N-(tetrahydro-2H-pyran-4-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
Description
N-(tetrahydro-2H-pyran-4-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a complex organic compound with a unique structure that combines elements of pyran, furochromen, and propanamide
Properties
Molecular Formula |
C24H29NO5 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-(oxan-4-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide |
InChI |
InChI=1S/C24H29NO5/c1-13-16(4)29-22-15(3)23-20(11-19(13)22)14(2)18(24(27)30-23)5-6-21(26)25-12-17-7-9-28-10-8-17/h11,17H,5-10,12H2,1-4H3,(H,25,26) |
InChI Key |
DNAQERIQYLMMKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC4CCOCC4)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tetrahydro-2H-pyran-4-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide involves multiple steps, starting with the preparation of the key intermediates. The reaction conditions typically include the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(tetrahydro-2H-pyran-4-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1.1. Anticancer Activity
Research indicates that compounds similar in structure to N-(tetrahydro-2H-pyran-4-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide exhibit significant anticancer properties. For instance, derivatives of chromene have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The furochromene moiety is particularly noted for its interaction with biological targets involved in cancer progression .
1.2. Anti-inflammatory Properties
Compounds with similar structural features have shown promise as anti-inflammatory agents. The presence of the tetrahydropyran ring may enhance the bioavailability and efficacy of these compounds against inflammatory pathways. In silico docking studies suggest that such compounds can effectively inhibit enzymes like 5-lipoxygenase, which plays a crucial role in inflammation .
Neuropharmacology
2.1. Cannabinoid Receptor Agonism
The tetrahydropyran moiety is associated with reduced central nervous system penetration while maintaining activity at cannabinoid receptors. This property is advantageous for developing analgesics that minimize psychoactive side effects while providing therapeutic benefits for pain management . Research on related compounds has demonstrated their potential as dual agonists for cannabinoid receptors, which could lead to innovative treatments for chronic pain conditions.
Synthesis and Characterization
3.1. Synthetic Pathways
The synthesis of this compound involves several steps that include the formation of the tetrahydropyran and furochromene components through established organic reactions such as acylation and cyclization processes. Detailed characterization techniques including nuclear magnetic resonance (NMR) and mass spectrometry (MS) are used to confirm the structure and purity of the synthesized compounds .
Case Studies
Mechanism of Action
The mechanism of action of N-(tetrahydro-2H-pyran-4-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways are subjects of ongoing research and may vary based on the specific application.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(tetrahydro-2H-pyran-4-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide include:
- 2-(tetrahydro-2H-pyran-4-yl)thiazol-5-amine
- Other furochromen derivatives
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(tetrahydro-2H-pyran-4-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and research findings related to this compound, highlighting its significance in medicinal chemistry.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydropyran moiety and a furochromen derivative. The molecular formula and key structural characteristics are essential for understanding its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃NO₃ |
| Molecular Weight | 303.38 g/mol |
| CAS Number | 33024-60-1 |
Synthesis
The synthesis of this compound involves multicomponent reactions (MCRs), which have been shown to facilitate the rapid assembly of complex molecules. MCRs are particularly useful in drug discovery due to their efficiency and versatility in generating diverse chemical libraries .
Anticancer Properties
Recent studies indicate that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of furochromenes have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
Case Study:
In a screening of drug libraries against multicellular spheroids, a novel anticancer compound was identified that displayed potent activity against various cancer cell lines. This suggests that similar compounds may also have therapeutic potential .
Anti-inflammatory and Antimicrobial Activities
The compound's structure suggests potential anti-inflammatory properties. Many furochromene derivatives have demonstrated activity as anti-inflammatory agents by inhibiting pro-inflammatory cytokines and mediators . Additionally, compounds with similar structural motifs have shown antimicrobial effects against various pathogens .
Cannabinoid Receptor Agonism
Research has indicated that related compounds act as dual agonists for cannabinoid receptors CB₁ and CB₂. These compounds exhibit analgesic effects with minimal central nervous system penetration, making them promising candidates for pain management therapies without significant side effects .
Research Findings
A comprehensive review of the literature reveals the following key findings regarding the biological activities of this compound:
- Anticancer Activity : Exhibits significant inhibition of tumor growth in vitro and in vivo models.
- Anti-inflammatory Effects : Reduces inflammation markers in cellular assays.
- Antimicrobial Properties : Effective against a range of bacterial strains.
Q & A
Q. What synthetic routes are commonly employed for synthesizing this compound?
The compound is synthesized via nucleophilic substitution or coupling reactions. For example, a two-step procedure involves dissolving intermediates in DMSO, followed by room-temperature stirring (1 hour) and purification via LC-MS to confirm product identity. Key steps include stoichiometric addition of reactants and solvent compatibility (e.g., DMSO) for solubility and reaction efficiency . Similar protocols for related chromenone derivatives use ethanol reflux (3 hours) with hydrazine or phenylhydrazine, followed by recrystallization .
Q. What analytical techniques are critical for structural confirmation?
- LC-MS : A gradient of 10–90% methanol (with 0.1% formic acid) over 15 minutes at 1.2 mL/min flow rate is used, with ESI+ detection (observed m/z 572.09 vs. calculated 572.17) .
- NMR : Full structural elucidation requires , , and 2D NMR (e.g., COSY, HSQC) to resolve complex proton environments, particularly for the tetrahydro-2H-pyran and furochromenone moieties .
- IR Spectroscopy : Confirms functional groups like amide C=O stretches (~1650–1700 cm) .
Q. What solvent systems are optimal for handling this compound?
DMSO is a preferred solvent due to its high polarity, which aids in dissolving the compound during synthesis and analysis. Ethanol or methanol is used for recrystallization to enhance purity .
Q. How can researchers assess the compound’s stability under experimental conditions?
Conduct accelerated stability studies by storing the compound in DMSO at 4°C, -20°C, and room temperature. Monitor degradation via LC-MS over 1–4 weeks. Stability in aqueous buffers (pH 4–9) should also be tested, with adjustments made for hydrolytically sensitive groups (e.g., ester or amide bonds) .
Advanced Research Questions
Q. How can low synthetic yields be addressed in scaled-up reactions?
- Reaction Optimization : Use design of experiments (DoE) to test variables like temperature (e.g., 20–80°C), solvent ratios, and catalyst loading. For example, piperidine in ethanol improves coupling efficiency in similar chromenone syntheses .
- Purification : Replace recrystallization with preparative HPLC for higher recovery of polar intermediates .
Q. What strategies resolve discrepancies in NMR spectral assignments?
- Isotopic Labeling : Incorporate - or -labeled precursors to simplify signal assignment in crowded regions.
- Computational Modeling : Use density functional theory (DFT) to predict chemical shifts and compare with experimental data .
- 2D NMR : Employ NOESY to confirm spatial proximity of protons in rigid structural regions (e.g., the fused furochromenone system) .
Q. How can structure-activity relationship (SAR) studies be designed for analogs?
- Core Modifications : Replace the tetrahydro-2H-pyran group with other heterocycles (e.g., piperidine, ) or vary methyl substituents on the furochromenone core.
- Functional Group Screening : Introduce electron-withdrawing/donating groups (e.g., -F, -NO) to assess impact on bioactivity .
- Biological Assays : Pair synthetic analogs with in vitro cytotoxicity screens (e.g., MTT assays) to correlate structural changes with anticancer activity .
Q. What computational tools are recommended for predicting physicochemical properties?
- Molecular Dynamics (MD) : Simulate solvation behavior in DMSO/water mixtures to predict solubility and aggregation tendencies.
- COMSOL Multiphysics : Model reaction kinetics and optimize parameters like diffusion rates in multi-step syntheses .
Q. How should researchers analyze and mitigate batch-to-batch impurity variations?
- HPLC-MS Purity Profiling : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients to detect impurities ≥0.1%.
- Mechanistic Studies : Identify impurity sources (e.g., oxidation byproducts) via LC-MS/MS fragmentation patterns .
Q. What methodologies are suitable for evaluating biological activity in complex matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
